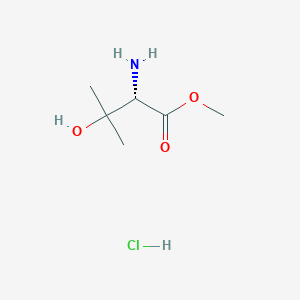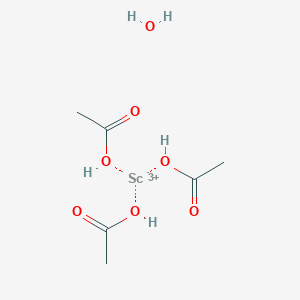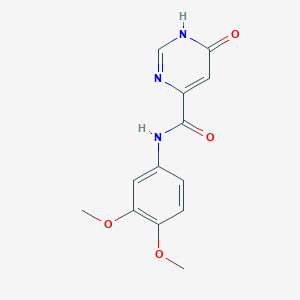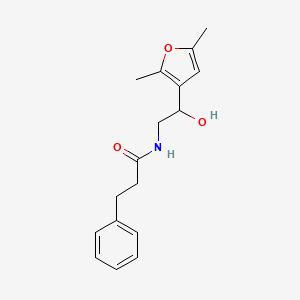
4-(Difluoromethyl)pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Difluoromethyl)pyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1782555-45-6. It has a molecular weight of 174.11 and its IUPAC name is this compound . It is a solid substance and is stored at 4°C .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “this compound”, often involves the Dimroth rearrangement. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H4F2N2O2 . The InChI Code for this compound is 1S/C6H4F2N2O2/c7-4(8)3-1-2-9-5(10-3)6(11)12/h1-2,4H,(H,11,12) .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 174.11 . It is stored at 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Trifluoromethylated Analogues Synthesis : 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, related to 4-(Difluoromethyl)pyrimidine-2-carboxylic acid, are used in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. This process involves a Michael-like 1,4-conjugate hydrocyanation and a chiral auxiliary approach (Sukach et al., 2015).
Generation and Functionalization of Metal-Bearing Pyrimidines : 5-Pyrimidyllithium species, with structures similar to this compound, are stable and can be transformed into carboxylic acids. This process is significant for synthesizing metal-bearing and trifluoromethyl-substituted pyrimidines (Schlosser et al., 2006).
Crystal Engineering
- Building Blocks for Inorganic Crystal Engineering : 4-Carboxylic acid pyrimidine compounds, closely related to this compound, serve as robust building blocks in crystal engineering. They form coordination complexes with divalent metal ions, contributing to charge-neutral complex ions (Aakeröy et al., 2006).
Spectroscopic Studies
- Mass Spectrometric Study : Mass spectrometry has been applied to study the main fragmentation routes of 4-pyrimidene carboxylic acids, which are structurally related to this compound. This study reveals differences in fragmentation due to various substituents (Jovanović et al., 2002).
Pharmaceutical and Chemical Synthesis
- Synthesis of Pyrimidine Derivatives : this compound derivatives are used in the synthesis of novel pyrimidine scaffolds. These compounds are potential candidates for medicinal and agrochemical research due to their unique fluorinated substituents (Schmitt et al., 2017).
Electrochemical Studies
- Electrochemical Reduction Studies : Substituted pyrimidines, akin to this compound, have been studied through electrochemical reduction in acetonitrile. This provides insights into the reduction mechanisms and properties of these compounds (O'Reilly et al., 1977).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, playing a crucial role in numerous biological processes .
Mode of Action
Pyrimidine derivatives typically interact with their targets through hydrogen bonding and hydrophobic interactions . The difluoromethyl group may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, potentially affecting various cellular processes .
Pharmacokinetics
The compound’s molecular weight (17410) and its solid physical form suggest that it may have good bioavailability .
Result of Action
As a pyrimidine derivative, it may influence nucleic acid synthesis and cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(Difluoromethyl)pyrimidine-2-carboxylic acid .
Biochemische Analyse
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through rigorous scientific research.
Metabolic Pathways
Pyrimidine derivatives are involved in various metabolic pathways, interacting with enzymes and cofactors
Eigenschaften
IUPAC Name |
4-(difluoromethyl)pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4(8)3-1-2-9-5(10-3)6(11)12/h1-2,4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLRSYZXHJWQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)

![1-Ethyl-3-methyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2432306.png)
![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2432307.png)


![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine](/img/structure/B2432311.png)


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)